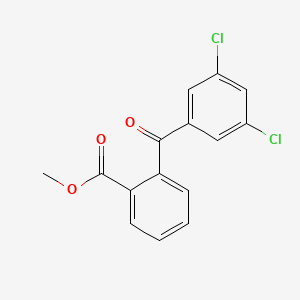

Methyl 2-(3,5-dichlorobenzoyl)benzoate

Description

Methyl 2-(3,5-dichlorobenzoyl)benzoate (CAS: 1395964-06-3) is a benzoate ester derivative featuring a 3,5-dichlorobenzoyl substituent at the 2-position of the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Tafamidis, a transthyretin stabilizer used to treat amyloidosis . The dichlorobenzoyl moiety contributes to its electron-withdrawing properties, influencing reactivity and molecular interactions. Synthetically, it is derived from 3,5-dichlorobenzoyl chloride, a common reagent in acylations .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,5-dichlorobenzoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-20-15(19)13-5-3-2-4-12(13)14(18)9-6-10(16)8-11(17)7-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGDZFXSLADXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,5-dichlorobenzoyl)benzoate can be synthesized through the reaction of 3,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate esterification. Another method involves the reaction of 3,5-dichlorobenzoyl chloride with methyl benzoate in the presence of a base like pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in pharmaceuticals or further functionalization.

Example Reaction:

textMethyl 2-(3,5-dichlorobenzoyl)benzoate + LiOH → 2-(3,5-Dichlorobenzoyl)benzoic acid + CH3OH

Conditions and Results:

| Solvent System | Base | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| THF/MeOH/H2O (3:1:1) | LiOH·H2O | 20°C | 6 h | 91% | |

| THF/MeOH/H2O (6:2:2) | LiOH·H2O | 20°C | 3.5 h | 82% |

Mechanism:

The reaction proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt. Acidification yields the free carboxylic acid.

Amide Formation via Nucleophilic Substitution

The ester group can react with amines or hydroxylamine derivatives to form amides, a key step in drug synthesis (e.g., tafamidis precursors).

Example Reaction:

textMethyl 3,5-dichloro-2-aminobenzoate + 2-(Aminooxy)ethanol → 3,5-Dichloro-2-amino-N-(2-hydroxyethoxy)benzamide

Conditions and Results:

| Reagent | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 2-(Aminooxy)ethanol | NaOMe (30% in MeOH) | MeOH | 50°C | 30% |

Key Insight:

Low yields here suggest steric hindrance from the dichlorophenyl group or competing side reactions. Optimization (e.g., coupling agents) may improve efficiency.

Transesterification Reactions

The methyl ester can undergo transesterification with alcohols under acidic or basic catalysis.

Theoretical Pathway:

textThis compound + ROH → R-2-(3,5-Dichlorobenzoyl)benzoate + CH3OH

Supporting Evidence:

-

Similar esters (e.g., methyl 2-bromo-2,2-difluoroacetate) react with aroyl chlorides in Zn-mediated transesterification .

-

Catalysts like DMAP or tertiary amines enhance reaction rates .

Aromatic Electrophilic Substitution

The dichlorophenyl ring’s electron-withdrawing groups direct electrophiles to meta/para positions, though reactivity is limited.

Potential Reactions:

-

Nitration: Requires strong nitrating agents (HNO3/H2SO4) at elevated temperatures.

-

Sulfonation: SO3 in inert solvents could introduce sulfonic acid groups .

Challenges:

High steric and electronic deactivation from chlorine substituents may necessitate harsh conditions or catalytic assistance.

Cross-Coupling Reactions

The benzoyl or dichlorophenyl groups may participate in metal-catalyzed couplings, though direct examples are scarce.

Inferred Possibilities:

-

Suzuki-Miyaura Coupling: Requires prior conversion to a boronic ester.

-

Buchwald-Hartwig Amination: Feasible if aryl halide precursors are generated.

Example from Analogues:

Nickel-catalyzed C(vinyl)–O bond activation in difluorovinyl benzoates demonstrates compatibility with electron-deficient systems .

Reduction of the Benzoyl Group

The benzoyl moiety could be reduced to a benzyl alcohol or hydrocarbon under specific conditions.

Hypothetical Pathway:

textThis compound → Methyl

Scientific Research Applications

Chemical Synthesis

Methyl 2-(3,5-dichlorobenzoyl)benzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules and can be a precursor for various chemical compounds, including pharmaceuticals and agrochemicals. The presence of chlorine atoms enhances its reactivity, making it a valuable building block in synthetic chemistry .

Biological Research

In biological contexts, this compound is studied for its effects on biological systems. Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. Its biological activity is primarily attributed to its ability to inhibit key enzymes involved in metabolic pathways.

Enzyme Inhibition

One notable application is its inhibitory effect on the enzyme MabA (β-ketoacyl-ACP reductase), which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. The compound exhibits an IC50 value of approximately 38 µM against this target, demonstrating significant potency .

Antimycobacterial Activity

Additionally, this compound has shown antitubercular properties with a minimum inhibitory concentration (MIC) of 100 µM against M. tuberculosis. The mechanism involves disrupting the bacterial cell's pH homeostasis, leading to increased acidity that hampers growth .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry for developing new pharmaceuticals. Its derivatives are being studied for various therapeutic properties, including anti-inflammatory and antimicrobial effects. The chlorinated aromatic structure contributes to its bioactivity and interaction with biological targets .

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals and materials. It plays a role in synthesizing agrochemicals and dyes, highlighting its versatility across different industries .

Data Tables

Here are some summarized data points regarding the applications of this compound:

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex molecules; precursor for pharmaceuticals and agrochemicals |

| Biological Research | Enzyme inhibitor (MabA); antitubercular activity against M. tuberculosis |

| Medicinal Chemistry | Potential therapeutic properties; derivatives under study for various health applications |

| Industrial Applications | Used in specialty chemicals; production of dyes and agrochemicals |

Case Studies

- Antimycobacterial Activity Study : A study evaluated the efficacy of this compound against M. tuberculosis, revealing its potential as a lead compound for developing new antitubercular drugs.

- Enzyme Inhibition Research : Investigations into the inhibition of MabA demonstrated that modifications to the compound could enhance its binding affinity and selectivity towards the enzyme.

- Synthetic Route Development : Research has focused on optimizing synthetic routes for producing derivatives of this compound that exhibit improved biological activity and yield .

Mechanism of Action

The mechanism by which methyl 2-(3,5-dichlorobenzoyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity and binding affinity, making it a useful tool in biochemical studies. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

Compounds such as Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) and analogs (C1–C7) share structural similarities with the target compound but differ in substituents on the quinoline ring (e.g., bromo, fluoro, methoxy, trifluoromethyl) . Key observations include:

- Electron-Withdrawing Groups (Cl, Br, CF₃) : Enhance stability and electrophilicity but reduce solubility in polar solvents. For example, C3 (4-chlorophenyl) exhibits higher thermal stability compared to C6 (4-methoxyphenyl), which has electron-donating groups.

- Biological Activity: The dichlorobenzoyl group in the target compound may confer distinct binding affinities compared to halogenated quinolines in C1–C7, which are designed for kinase inhibition .

Table 1: Substituent Effects on Selected Analogs

Functional Group Differences

Sulfonylurea Herbicides (e.g., metsulfuron methyl ester) share the methyl benzoate core but incorporate sulfonylurea groups, enabling herbicidal activity via acetolactate synthase inhibition . In contrast, the target compound lacks this moiety, limiting its utility to pharmaceutical applications .

Chlorosulfonyl Derivatives : Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate (CAS: 1098387-68-8) features a reactive chlorosulfonyl group, increasing electrophilicity and utility in further derivatization . This contrasts with the target compound’s benzoyl group, which is less reactive but more stable .

Heterocyclic Systems

Triazine-Based Analogs (e.g., Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate) incorporate a triazine ring, enabling diverse agrochemical applications . The triazine core facilitates π-π stacking and hydrogen bonding, whereas the dichlorobenzoyl group in the target compound prioritizes steric and electronic effects for drug binding .

Precursors and Derivatives

- 3,5-Dichlorobenzoyl Chloride : A precursor to the target compound, this reagent is pivotal in acylations due to its high reactivity .

- Methyl 2-Amino-3,5-dichlorobenzoate (CAS: 52727-62-5): Substitution of the benzoyl group with an amino group alters hydrogen-bonding capacity, enhancing solubility but reducing thermal stability .

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis (via 3,5-dichlorobenzoyl chloride) is more straightforward than multi-step routes for triazine-based analogs (e.g., 5e in , requiring three sequential substitutions) .

- Hydrogen Bonding: The dichlorobenzoyl group participates in weak C–H···O interactions, unlike sulfonylureas or amino derivatives, which form stronger hydrogen bonds .

- Biological Relevance: Unlike sulfonylureas () or quinolines (), the target compound’s primary role is as a synthetic intermediate rather than a bioactive agent .

Biological Activity

Methyl 2-(3,5-dichlorobenzoyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of chlorine atoms in its structure is significant as it enhances the compound's reactivity and interaction with biological targets. The dichlorobenzoyl moiety contributes to its unique properties compared to other benzoate derivatives.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The compound may modulate enzyme activities, particularly those involved in metabolic pathways relevant to cancer and microbial infections. Specific mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes associated with tumor growth and proliferation.

- Receptor Interaction : Potential binding to specific receptors involved in cell signaling pathways can lead to altered cellular responses.

- Oxidative Stress Modulation : It may affect oxidative stress levels in cells, contributing to its anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown selective toxicity towards various cancer cell lines while exhibiting minimal effects on normal cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The compound's ability to induce apoptosis in cancer cells has been linked to its modulation of apoptotic pathways and inhibition of cell cycle progression.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the Journal of Antibiotics highlighted the efficacy of this compound against Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Mechanism Investigation : Research conducted by Zhang et al. (2023) demonstrated that the compound inhibited the proliferation of MCF-7 cells through the downregulation of cyclin D1 and upregulation of p21, leading to G1 phase arrest.

- Comparative Analysis with Analog Compounds : In a comparative study, this compound was evaluated alongside other benzoate derivatives. The results indicated that it possessed superior antimicrobial properties compared to analogs lacking chlorine substitutions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(3,5-dichlorobenzoyl)benzoate, and how are yield and purity maximized?

- Methodology : The compound is synthesized via multi-step reactions, often starting with intermediates like 3,5-dichlorobenzoyl chloride. Key steps include chlorination (side-chain and aromatic ring), hydrolysis, and esterification. For example, side-chain chlorination of m-xylene followed by Friedel-Crafts acylation with methyl benzoate derivatives can yield the target compound. Yield optimization (e.g., ~63% overall) is achieved by controlling reaction time, temperature, and stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂). Purity (>99%) is ensured via recrystallization or column chromatography .

- Characterization : Confirm structure using ¹H NMR (e.g., aromatic proton patterns) and IR spectroscopy (C=O and C-Cl stretches). Mass spectrometry (EI-MS) validates molecular weight .

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

- Methodology :

- ¹H NMR : Aromatic protons appear as doublets in the δ 7.5–8.5 ppm range, with splitting patterns reflecting substitution (e.g., 3,5-dichloro groups). Ester methyl groups resonate at δ 3.8–4.0 ppm.

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~740 cm⁻¹ (C-Cl stretch).

- MS : Molecular ion peak [M⁺] at m/z 316.35 (calculated for C₁₅H₁₀Cl₂O₃). Cross-reference with NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodology : Single-crystal X-ray diffraction data can be processed using SHELXL for refinement. Key parameters include:

- R-factor optimization : Iterative least-squares refinement to minimize residuals.

- Twinned data handling : Use SHELXE for experimental phasing in cases of twinning or low-resolution data.

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or anisotropic displacement .

Q. What computational strategies are effective in studying the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.

- Docking Studies : If the compound is bioactive, dock into target protein active sites (e.g., using AutoDock Vina) to predict binding modes.

- Solvent Effects : Include PCM models to simulate solvent interactions in reaction mechanisms .

Q. How can conflicting data on reaction by-products or degradation pathways be resolved?

- Methodology :

- LC-MS/MS : Identify minor by-products (e.g., hydrolyzed or oxidized derivatives) using high-resolution mass spectrometry.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates.

- Controlled Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and analyze products to map stability profiles .

Q. What are the applications of this compound in designing bioactive molecules?

- Methodology :

- Derivatization : React with amines or hydrazines to form acyl hydrazides or amides, as seen in sulfonylurea herbicide analogs (e.g., primisulfuron-methyl).

- Structure-Activity Relationships (SAR) : Modify substituents on the benzoate or dichlorobenzoyl moieties to assess impact on biological activity (e.g., enzyme inhibition).

- In Vitro Assays : Test cytotoxicity or receptor binding using cell lines (e.g., IC₅₀ determination in cancer cells) .

Specialized Techniques

Q. How is the compound utilized in synthesizing pharmaceutical intermediates, such as Tafamidis analogs?

- Methodology : As a key intermediate, it undergoes coupling reactions (e.g., Suzuki-Miyaura for biaryl formation) or nucleophilic acyl substitution. For example, react with 4-amino-3-hydroxybenzoic acid to form benzoxazole derivatives, critical in transthyretin stabilizers. Optimize coupling conditions using Pd catalysts and microwave-assisted synthesis for reduced reaction times .

Q. What advanced purification techniques are recommended for isolating high-purity this compound?

- Methodology :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients for challenging separations.

- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal lattice formation.

- Quality Control : Validate purity via DSC (melting point consistency) and elemental analysis (C, H, Cl content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.